N-(1-{[2-(3-Methylbutoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide N-(1-{[2-(3-Methylbutoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1025032-17-0
VCID: VC0368479
InChI: InChI=1S/C22H26N2O3/c1-15(2)12-13-27-20-11-7-4-8-17(20)14-24-19-10-6-5-9-18(19)21(22(24)26)23-16(3)25/h4-11,15,21H,12-14H2,1-3H3,(H,23,25)
SMILES: CC(C)CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)NC(=O)C
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5g/mol

N-(1-{[2-(3-Methylbutoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide

CAS No.: 1025032-17-0

Main Products

VCID: VC0368479

Molecular Formula: C22H26N2O3

Molecular Weight: 366.5g/mol

N-(1-{[2-(3-Methylbutoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide - 1025032-17-0

CAS No. 1025032-17-0
Product Name N-(1-{[2-(3-Methylbutoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide
Molecular Formula C22H26N2O3
Molecular Weight 366.5g/mol
IUPAC Name N-[1-[[2-(3-methylbutoxy)phenyl]methyl]-2-oxo-3H-indol-3-yl]acetamide
Standard InChI InChI=1S/C22H26N2O3/c1-15(2)12-13-27-20-11-7-4-8-17(20)14-24-19-10-6-5-9-18(19)21(22(24)26)23-16(3)25/h4-11,15,21H,12-14H2,1-3H3,(H,23,25)
Standard InChIKey GVLPHPSZUOLDGY-UHFFFAOYSA-N
SMILES CC(C)CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)NC(=O)C
Canonical SMILES CC(C)CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)NC(=O)C
PubChem Compound 16456925
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator